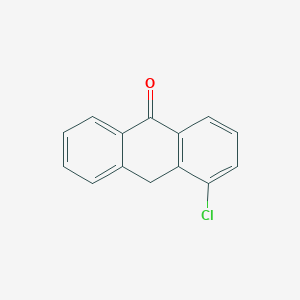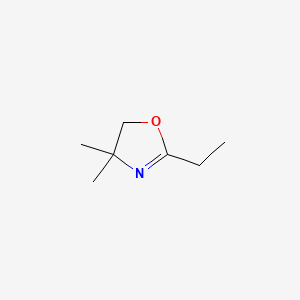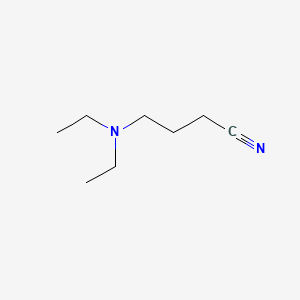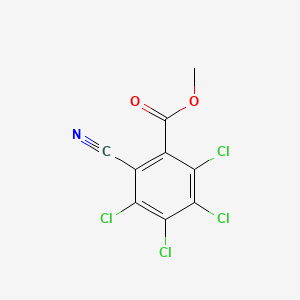
1,3-Benzodioxole, 5-methoxy-
Descripción general
Descripción
“1,3-Benzodioxole, 5-methoxy-” is an organic compound that is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It is a colorless liquid .
Synthesis Analysis
1,3-Benzodioxole can be synthesized from catechol with disubstituted halomethanes . A study on the synthesis, thermal behavior, and biological evaluation of benzodioxole derivatives as potential cytotoxic and antiparasitic agents has been published .
Molecular Structure Analysis
The molecular formula of 1,3-Benzodioxole is C7H6O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Benzodioxole include a density of 1.064 g/cm³, a boiling point of 172–173 °C, and a molar mass of 122.123 g/mol .
Aplicaciones Científicas De Investigación
Anti-Tumor Applications
5-methoxy-1,3-benzodioxole derivatives have been studied for their potential to improve the anti-tumor efficiency of arsenicals. These derivatives can inhibit microsomal cytochrome-P450-family enzymes, extending the retention time of co-administered drugs . They have shown promise in inducing oxidative stress and initiating apoptosis in cancer cells, both in vitro and in vivo .
Anticancer Activity Against Specific Cancer Cell Lines
Synthesized benzodioxole compounds have been evaluated for their cytotoxic activity against cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines. Some derivatives exhibited potent anticancer activity, particularly against the Hep3B cancer cell line, indicating a promising direction for future cancer treatment research .
Design and Synthesis of Novel Anticancer Agents
The design and synthesis of novel 1-benzo[1,3]dioxol-5-yl-indoles with various fused heteroaryl moieties have been explored. These compounds have been evaluated for their antiproliferative activity against different cancer cells, showcasing the versatility of 5-methoxy-1,3-benzodioxole as a scaffold for developing new anticancer drugs .
Antioxidant Properties
Benzodioxole derivatives have been assessed for their antioxidant properties. Some derivatives showed moderate antioxidant activity, which could be beneficial in combating oxidative stress-related diseases .
Chemical Synthesis and Process Improvement
The acylation of 1,3-benzodioxole has been studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst. This research aims to improve the efficiency and selectivity of the acylation process, which is crucial for the large-scale production of pharmaceuticals and other chemical products .
Drug Metabolism and Pharmacokinetics
The metabolic pathways and pharmacokinetics of 5-methoxy-1,3-benzodioxole derivatives are crucial for understanding their therapeutic potential. Studies have focused on how these compounds are metabolized in the body and how they can be modified to improve their efficacy and safety profile .
Role in Signal Pathway Regulation
The thioredoxin system, which involves 5-methoxy-1,3-benzodioxole derivatives, plays a significant role in regulating several signal pathways, including transcription, proliferation, anti-oxidation, and apoptosis .
Development of Safer Biological Alternatives
Research into benzodioxole derivatives is driven by the need for safer and more affordable anticancer medications. These compounds offer a biological alternative to treatments that may cause major side effects or be rather expensive .
Safety and Hazards
Safety measures for handling 1,3-Benzodioxole include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mecanismo De Acción
Target of Action
5-Methoxy-1,3-Benzodioxole, also known as 1,3-Benzodioxole, 5-methoxy- or 5-methoxybenzo[d][1,3]dioxole, has been found to interact with the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in promoting root growth .
Mode of Action
The compound acts as an agonist to the auxin receptor TIR1 . It enhances root-related signaling responses, leading to a remarkable promotive effect on root growth in plants such as Arabidopsis thaliana and Oryza sativa .
Biochemical Pathways
The interaction of 5-Methoxy-1,3-Benzodioxole with TIR1 triggers a series of biochemical reactions that enhance root-related signaling responses . This leads to the down-regulation of root growth-inhibiting genes, thereby promoting root growth .
Result of Action
The primary result of 5-Methoxy-1,3-Benzodioxole’s action is the promotion of root growth in plants . By acting as an agonist to the auxin receptor TIR1, it enhances root-related signaling responses, leading to a significant increase in root growth .
Propiedades
IUPAC Name |
5-methoxy-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOILPUKKYLZIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222604 | |
| Record name | 1,3-Benzodioxole, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxole, 5-methoxy- | |
CAS RN |
7228-35-5 | |
| Record name | 1,3-Benzodioxole, 5-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzodioxole, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


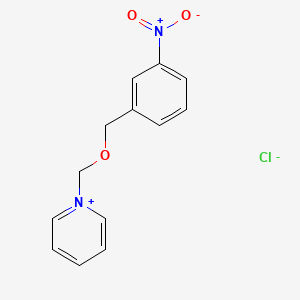

![[2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-dichloro-4,4'-dimethyl-, bis(hydrogen sulfate), disodium salt](/img/structure/B1593774.png)
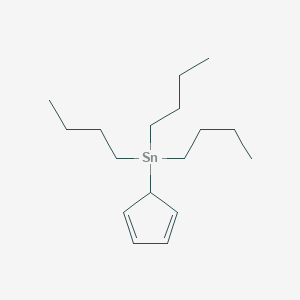
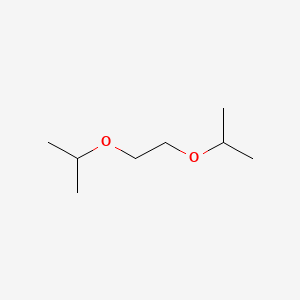
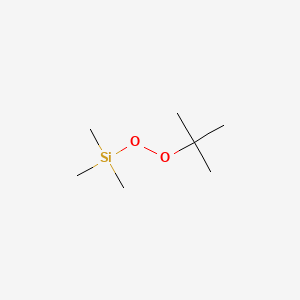
![2-[(o-Nitrophenyl)azo]acetoacetanilide](/img/structure/B1593778.png)
